molecular formula C17H21N3O2 B2866423 3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448125-33-4

3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Cat. No.: B2866423
CAS No.: 1448125-33-4
M. Wt: 299.374
InChI Key: NROKRQCFESSCHS-UHFFFAOYSA-N
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Description

“3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic compound. It’s a derivative of benzamide, which is an N, N-disubstituted benzamide . It also contains a methoxy group and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N- ((1-methyl-1H-indol-3-yl)methyl)-2- (1H-pyrazol-1-yl or triazolyl)-N- (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound Benzamide, 3-methoxy-N-methyl- has a molecular weight of 165.1891 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with structural similarities to "3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide" often focuses on the synthesis of novel heterocyclic compounds, which are crucial for developing new pharmacological agents. For instance, a study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were evaluated for their potential as cyclooxygenase inhibitors, highlighting the synthesis process's complexity and the importance of structural analysis in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Molecular Structural Describe and Antioxidant Activity

The structural and functional analysis of similar compounds involves various techniques such as X-ray diffraction and DFT calculations. A study on a novel benzamide derivative demonstrated the use of these methods to analyze the molecule's structure and its antioxidant properties, emphasizing the role of detailed molecular studies in understanding compound activities (S. Demir et al., 2015).

Potential for Imaging and Diagnostic Applications

Another area of interest is the development of PET probes for imaging specific enzymes or receptors. For example, the synthesis of a benzofuran derivative as a potential PET probe for imaging the enzyme PIM1 illustrates the application of such compounds in diagnostic and therapeutic contexts, showcasing the intersection of organic synthesis and biomedical imaging (Mingzhang Gao et al., 2013).

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the compound 11-Methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de has a half-life from Model River of 2.757E+012 hours .

Properties

IUPAC Name

3-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20-16-9-4-3-8-14(16)15(19-20)11-18-17(21)12-6-5-7-13(10-12)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROKRQCFESSCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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